molecular formula C14H9Br B15379337 9-(Bromomethylidene)fluorene CAS No. 4612-64-0

9-(Bromomethylidene)fluorene

Cat. No.: B15379337
CAS No.: 4612-64-0
M. Wt: 257.12 g/mol
InChI Key: WZBAGQSPLVTMJO-UHFFFAOYSA-N
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Description

9-(Bromomethylidene)fluorene (C20H13Br), also referred to as 9-[bromo(phenyl)methylene]-9H-fluorene, is a halogenated fluorene derivative characterized by a bromine atom attached to a methylidene group at the 9-position of the fluorene backbone. Its molecular structure confers unique electronic properties due to the electron-withdrawing bromine substituent, which enhances electrophilic reactivity and stabilizes intermediates in synthetic pathways . The compound has a molecular weight of 333.228 g/mol and a monoisotopic mass of 332.020063 Da, with a ChemSpider ID of 2036461 .

Synthetic routes to 9-(Bromomethylidene)fluorene typically involve halogenation of fluorene derivatives. For example, 9-phenylfluorene can react with bromine in carbon disulfide under light initiation or via treatment with N-bromosuccinimide (NBS) . Alternative methods include the use of acetyl bromide or phenylmagnesium bromide intermediates . The compound is a key precursor in asymmetric synthesis, particularly for preparing chiral N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds used in pharmaceutical research .

Properties

IUPAC Name

9-(bromomethylidene)fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBAGQSPLVTMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312489
Record name 9-(bromomethylidene)fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4612-64-0
Record name NSC255249
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(bromomethylidene)fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
9-(Bromomethylidene)fluorene C20H13Br 333.23 Not reported Asymmetric synthesis, intermediates
9-Benzylidenefluorene C20H14 254.33 148–149 Enzyme inhibitors, materials science
9-Fluorenone C13H8O 180.20 84–86 Photovoltaics, microbial degradation
9-Ethylidenefluorene C15H12 192.26 105.5–106.5 Organic electronics, cyanidation studies

Key Observations :

  • Electronic Effects: Bromine in 9-(Bromomethylidene)fluorene increases electrophilicity compared to non-halogenated analogs like 9-benzylidenefluorene, facilitating nucleophilic substitutions .
  • Thermal Stability: 9-Fluorenone exhibits higher thermal stability due to its ketone group, making it suitable for high-temperature applications in materials science .

Table 2: Comparative Reactivity in Key Reactions

Reaction Type 9-(Bromomethylidene)fluorene 9-Benzylidenefluorene 9-Fluorenone
Cyanidation Moderate yield (~60%) High yield (~85%) Not reactive
Enzyme Inhibition Not studied IC50 = 21.4–25.3 μM (hCA I/II) No activity
Microbial Degradation Not reported Persistent metabolite Converted to phthalic acid

Insights :

  • Cyanidation : 9-Benzylidenefluorene derivatives show higher reactivity in cyanidation due to the electron-donating phenyl group, whereas bromine’s electron-withdrawing effect in 9-(Bromomethylidene)fluorene moderates reaction rates .

Research Findings and Contradictions

  • Degradation Pathways: Pseudomonas sp. strain F274 metabolizes fluorene to 9-fluorenone and phthalic acid, but 9-(Bromomethylidene)fluorene’s persistence in environmental systems remains unstudied .
  • Synthetic Challenges : Conflicting reports exist on the optimal bromination method for 9-phenylfluorene—light-initiated bromination in CS2 vs. NBS in CCl4—with yields varying by solvent polarity .

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